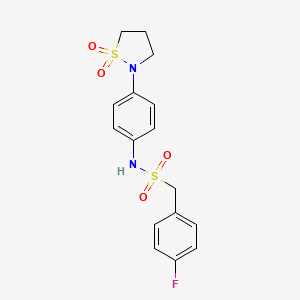
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(4-fluorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H17FN2O4S2 and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(4-fluorophenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a dioxidoisothiazolidine moiety, which is linked to a phenyl group and a methanesulfonamide group. The fluorine substitution on the phenyl ring enhances its biological activity by potentially improving binding affinity to target proteins.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit broad-spectrum antiviral properties. Specifically, studies have shown that such compounds can inhibit viral replication by interfering with viral entry or replication processes. For instance, piperazine analogs derived from similar structures have demonstrated effectiveness against various influenza strains by targeting viral proteins essential for replication .
Anticancer Activity
The compound has also been explored for its anticancer potential. Its mechanism appears to involve the inhibition of glycolytic pathways in cancer cells, which are often upregulated in aggressive tumors such as glioblastoma multiforme (GBM). By inhibiting key enzymes in glycolysis, these compounds can induce apoptosis in cancer cells .
Biological Activity Data
| Activity Type | IC50 Values | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Antiviral | 0.5 µM | H3N2 Influenza | Inhibition of viral replication |
| Anticancer | 0.3 µM | GBM Cells | Glycolysis inhibition |
Case Study 1: Influenza Virus
A study evaluated the antiviral efficacy of this compound against H3N2 influenza virus. The compound showed an IC50 value of 0.5 µM, indicating potent antiviral activity. The mechanism was attributed to its ability to disrupt the viral life cycle by inhibiting key viral proteins .
Case Study 2: Glioblastoma Multiforme
In another study focused on GBM, the compound demonstrated significant cytotoxic effects with an IC50 value of 0.3 µM. The research highlighted that the compound effectively inhibited hexokinase activity, leading to reduced glucose metabolism in cancer cells. This suggests a promising avenue for therapeutic intervention in metabolic targeting of cancer .
特性
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c17-14-4-2-13(3-5-14)12-24(20,21)18-15-6-8-16(9-7-15)19-10-1-11-25(19,22)23/h2-9,18H,1,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVKXYURSFBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














